N-(oxepan-4-yl)-2H-triazole-4-carboxamide
Description
N-(oxepan-4-yl)-2H-triazole-4-carboxamide: is a chemical compound that features an oxepane ring and a triazole ring. This compound is of interest due to its unique structure, which combines the properties of both oxepane and triazole rings, making it a potential candidate for various applications in scientific research and industry.
Properties
IUPAC Name |
N-(oxepan-4-yl)-2H-triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O2/c14-9(8-6-10-13-12-8)11-7-2-1-4-15-5-3-7/h6-7H,1-5H2,(H,11,14)(H,10,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBXQRZZGQOQOIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCOC1)NC(=O)C2=NNN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(oxepan-4-yl)-2H-triazole-4-carboxamide typically involves the formation of the oxepane ring followed by the introduction of the triazole ring. One common method involves the reaction of an oxepane derivative with a triazole precursor under specific conditions. For example, the oxepane derivative can be reacted with a triazole carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated synthesis equipment to streamline the production process.
Chemical Reactions Analysis
Types of Reactions: N-(oxepan-4-yl)-2H-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The oxepane ring can be oxidized to form oxepane-4-one derivatives.
Reduction: The triazole ring can be reduced to form dihydrotriazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the triazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Oxepane-4-one derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Substituted triazole derivatives.
Scientific Research Applications
N-(oxepan-4-yl)-2H-triazole-4-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of N-(oxepan-4-yl)-2H-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The oxepane ring may contribute to the compound’s overall stability and bioavailability, enhancing its effectiveness in biological systems.
Comparison with Similar Compounds
- N-(oxepan-4-yl)-4-pyrazin-2-ylpyrimidin-2-amine
- 2-Cyano-N-(oxepan-4-yl)pyridine-4-carboxamide
Comparison: N-(oxepan-4-yl)-2H-triazole-4-carboxamide is unique due to the presence of both the oxepane and triazole rings. This combination imparts distinct chemical and biological properties compared to similar compounds that may only contain one of these rings. For example, N-(oxepan-4-yl)-4-pyrazin-2-ylpyrimidin-2-amine contains a pyrazine and pyrimidine ring, which may result in different reactivity and biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
